

# Minimizing off-target effects of Dimorpholinopyridazinone in vivo

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Compound of Interest		
Compound Name:	Dimorpholinopyridazinone	
Cat. No.:	B15175225	Get Quote

# Technical Support Center: Dimorpholinopyridazinone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **Dimorpholinopyridazinone** and related pyridazinone-based compounds in in vivo studies. The focus is on minimizing off-target effects and ensuring robust experimental outcomes.

# Frequently Asked Questions (FAQs)

Q1: What is the primary known target of **Dimorpholinopyridazinone**?

Currently, the specific biological target of **Dimorpholinopyridazinone** is not definitively identified in publicly available literature. However, the pyridazinone scaffold is a common feature in a class of molecules that act as kinase inhibitors.[1] For instance, certain pyridazinone derivatives have been developed as potent inhibitors of C-terminal Src Kinase (CSK), a negative regulator of Src-family kinases involved in T-cell signaling.[2][3] Therefore, it is plausible that **Dimorpholinopyridazinone** may also function as a kinase inhibitor. Researchers are advised to perform target identification and validation studies to elucidate its precise mechanism of action.

Q2: What are the common off-target effects associated with pyridazinone-based kinase inhibitors?



Off-target effects for any small molecule inhibitor are highly specific to the compound's structure and the biological context. For kinase inhibitors, off-target effects often arise from the high degree of conservation in the ATP-binding pocket across the human kinome.[4] Without a specific target identified for **Dimorpholinopyridazinone**, a kinome-wide scan is the most effective way to identify potential off-targets. Common off-target kinases can lead to unexpected phenotypes or toxicity. For example, off-target inhibition of kinases involved in cell cycle control or metabolic pathways could lead to unintended cellular responses.

Q3: How can I minimize off-target effects of **Dimorpholinopyridazinone** in my in vivo experiments?

Minimizing off-target effects is crucial for attributing observed phenotypes to the intended target. Several strategies can be employed:

- Dose Optimization: Use the lowest effective dose that elicits the desired on-target effect. A
  thorough dose-response study should be conducted to determine the optimal concentration.
- Selective Analogs: If available, compare the effects of **Dimorpholinopyridazinone** with structurally related but less active or inactive analogs. This can help to distinguish on-target from off-target or compound-specific effects.
- Orthogonal Approaches: Confirm key findings using a different inhibitory modality, such as RNAi or CRISPR-Cas9, to knock down the putative target.
- Kinome Profiling: Proactively identify potential off-targets by screening
   Dimorpholinopyridazinone against a large panel of kinases.[4][5] This can help in anticipating and controlling for potential off-target effects.
- Control Experiments: Always include appropriate vehicle controls in your in vivo studies.

# Troubleshooting Guides Problem 1: Unexpected Toxicity or Adverse Events in Animal Models

Possible Cause: High dosage leading to off-target effects or inherent toxicity of the compound.



### Troubleshooting Steps:

- Review Dosing: Re-evaluate the dose administered. Was it based on a thorough doseresponse study?
- Conduct a Dose-Ranging Study: If not already done, perform a dose-ranging study to identify the maximum tolerated dose (MTD).
- Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or organ damage (histopathology). A study on a pyridazinone derivative in an orthotopic osteosarcoma model showed no significant toxicity at doses of 10 mg/kg and 50 mg/kg, as assessed by mouse weight and liver/kidney histology.
- Assess Off-Target Effects: Perform in vitro kinase profiling to identify potential off-target kinases that might be responsible for the toxicity.
- Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Poor pharmacokinetic properties can lead to high, sustained exposure and toxicity.

# Problem 2: Discrepancy Between in vitro and in vivo Efficacy

Possible Cause: Poor bioavailability, rapid metabolism, or context-dependent target engagement.

### **Troubleshooting Steps:**

- Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Conduct PK/PD studies to correlate drug exposure with the biological response. For a pyridazinone-based CSK inhibitor, oral dosing at 100 mg/kg resulted in measurable plasma concentrations and a functional response in mouse spleens 6 hours post-dose.[2]
- Formulation Optimization: The formulation of the compound for in vivo administration can significantly impact its solubility and bioavailability. Experiment with different vehicle formulations.



- Cellular Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging its target in the cellular context.[6][7][8][9][10]
- Assess Target Accessibility: In the in vivo setting, the compound may not be reaching the target tissue at a sufficient concentration. Tissue distribution studies can help to address this.

### **Quantitative Data Summary**

Table 1: Representative Kinase Selectivity Profile for a Pyridazinone-Based Inhibitor (Example: CSK Inhibitor)

Kinase Target	IC50 (nM)	Fold Selectivity vs. CSK
CSK	10	1
LCK	>10,000	>1000
SRC	500	50
YES	800	80
FYN	1,200	120
AURKA	>10,000	>1000
CDK2	>10,000	>1000

This table presents hypothetical data for illustrative purposes, based on the expected selectivity profile of a potent and selective CSK inhibitor.

Table 2: Example In Vivo Dosing and Tolerability of a Pyridazinone Compound



Compound	Dose (mg/kg)	Route of Administration	Animal Model	Observation
Pyridazinone 4ba	10	Intraperitoneal	Mouse	No significant weight loss or signs of liver/kidney toxicity.
Pyridazinone 4ba	50	Intraperitoneal	Mouse	No significant weight loss or signs of liver/kidney toxicity.
Pyridazinone 13	100	Oral	Mouse	Extended exposure with maximum concentration at 7 hours.

Data in this table is based on published studies on pyridazinone derivatives.[2]

# **Experimental Protocols**

# Protocol 1: Kinome-Wide Inhibitor Profiling using KiNativ™

This method assesses the binding of an inhibitor to a large number of kinases in their native state within a cell lysate.[11][12]

### Methodology:

- Cell Lysate Preparation: Prepare lysates from the cell line of interest under native conditions to preserve kinase activity.
- Inhibitor Incubation: Incubate the cell lysate with a range of concentrations of
   Dimorpholinopyridazinone (e.g., 0.1 nM to 10 μM) and a DMSO vehicle control.



- Probe Labeling: Add a biotinylated ATP/ADP acyl-phosphate probe (e.g., ActivX<sup>™</sup> probe) to the lysates. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.
- Enrichment of Labeled Peptides: Digest the proteome with trypsin and enrich for the biotinlabeled peptides using streptavidin affinity chromatography.
- LC-MS/MS Analysis: Analyze the enriched peptides by quantitative mass spectrometry to identify and quantify the kinases that were labeled by the probe.
- Data Analysis: The decrease in probe labeling in the presence of the inhibitor corresponds to target engagement. Generate dose-response curves to determine the IC50 value for each kinase.

# Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target protein in a cellular environment.[6] [7][8][9][10]

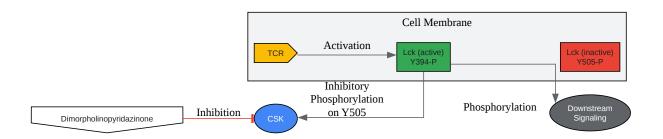
#### Methodology:

- Cell Treatment: Treat intact cells with **Dimorpholinopyridazinone** at the desired concentration and a vehicle control.
- Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its melting temperature.
- Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing nondenatured proteins) from the precipitated fraction by centrifugation.
- Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blot, ELISA).
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target



engagement.

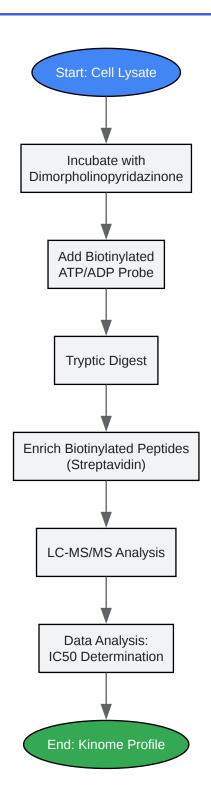
### **Visualizations**



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Caption: Putative signaling pathway for a pyridazinone-based CSK inhibitor.

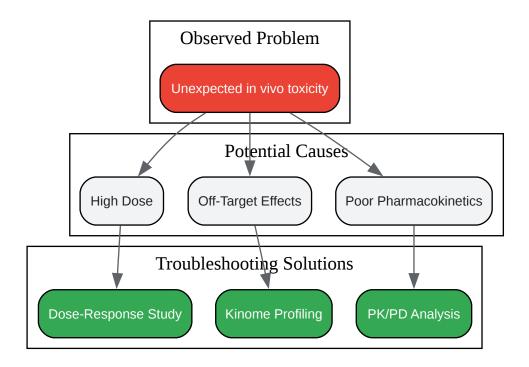




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**Caption:** Experimental workflow for KiNativ<sup>™</sup> kinase profiling.





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**Caption:** Troubleshooting logic for unexpected in vivo toxicity.

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